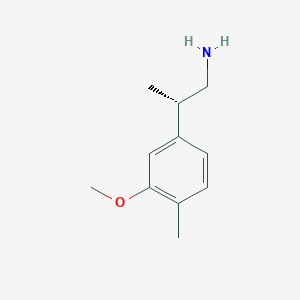
7-(3,4-dichlorobenzyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "7-(3,4-dichlorobenzyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione" is a structurally complex molecule that appears to be related to a class of compounds known for their potential psychotropic activities. These compounds typically interact with various serotonin receptors and have been studied for their antidepressant and anxiolytic properties. The presence of a piperazine ring and a purine-2,6-dione core is a common feature in this class of compounds, which are often modified to enhance their pharmacological profile .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature, where derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been synthesized and evaluated for their biological activities. These syntheses involve the introduction of various substituents at specific positions on the purine core to modulate the compound's interaction with serotonin receptors . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed, involving multiple steps such as alkylation, amidation, and arylation to introduce the desired substituents.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using molecular modeling techniques to understand their interaction with serotonin receptors. The presence of fluorinated arylpiperazine and the purine-2,6-dione core is crucial for the binding affinity to these receptors. The specific arrangement of substituents and the overall three-dimensional conformation of the molecule play a significant role in its biological activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include reactions that form carbon-nitrogen bonds, such as the coupling of arylpiperazine with the purine core. The introduction of substituents like fluorine or trifluoromethyl groups can significantly alter the compound's electronic properties, potentially affecting its pharmacological profile. The reactivity of these compounds can also be influenced by the presence of electron-withdrawing or electron-donating groups on the aromatic rings .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as lipophilicity and metabolic stability, are important factors in their pharmacokinetic profiles. These properties have been evaluated using techniques like micellar electrokinetic chromatography (MEKC) and human liver microsomes (HLM) models. The stability of the compound in biological systems and its ability to cross biological membranes are critical for its effectiveness as a drug candidate .
Case Studies
In the case of compound 9, which is structurally similar to the compound , it has shown potential as an antidepressant in the forced swim test (FST) in mice and has exhibited greater potency of antianxiety effects compared to the reference drug diazepam . Another related compound, 21, demonstrated antidepressant-like effects in FST and anxiolytic-like activity in the four-plate test (FPT) in mice . These case studies highlight the therapeutic potential of such compounds and the importance of structural modifications to achieve desired biological activities.
科学的研究の応用
Cardiovascular Activity
The compound and its derivatives show potential in cardiovascular research. Studies have indicated that certain analogues display strong prophylactic antiarrhythmic activity and hypotensive effects. For example, derivatives such as compound 15 with 8-(2-morpholin-4-yl-ethylamino) substitution have been observed to have significant antiarrhythmic activity in experimentally induced arrhythmia (Chłoń-Rzepa et al., 2004).
Serotonin and Dopamine Receptor Affinity
The compound's derivatives have been synthesized and biologically evaluated for their affinity to serotonin (5-HT6, 5-HT7) and dopamine D2 receptors. Compounds with certain structural features, like a (2,3-dichlorophenyl)piperazine moiety, have been classified as potent dual 5-HT6/D2 receptors ligands (Żmudzki et al., 2015).
Antiasthmatic Activity
Research has developed derivatives of this compound for their potential antiasthmatic activity. The derivatives were synthesized and screened for vasodilator activity, with some showing significant activity compared to standard drugs. Specific derivatives with di-chloro substitution indicated significant activity, suggesting their potential as anti-asthmatic compounds (Bhatia et al., 2016).
Inhibition of Mycobacterium tuberculosis
Novel purine-linked piperazine derivatives of this compound have been synthesized to target Mycobacterium tuberculosis. They work by disrupting the biosynthesis of peptidoglycan in the bacteria, showing promising anti-mycobacterial activity. Some compounds in this series have shown greater potency than existing clinical drugs like Ethambutol (Konduri et al., 2020).
Antiplatelet Drug Research
Studies have compared the pharmacokinetic parameters of this compound's derivatives as potential antiplatelet drugs. These derivatives have been evaluated in rabbit blood plasma, indicating their potential use in antiplatelet therapy (Smirnova et al., 2021).
特性
IUPAC Name |
7-[(3,4-dichlorophenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N6O2/c1-23-14-13(15(26)22-17(23)27)25(9-10-2-3-11(18)12(19)8-10)16(21-14)24-6-4-20-5-7-24/h2-3,8,20H,4-7,9H2,1H3,(H,22,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZANOUCNDKCZSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCNCC3)CC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(3,4-Dichlorophenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2500334.png)
![2-[[2-(2-Fluorophenyl)-5-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2500335.png)
![7-hexyl-3-methyl-8-[(4-methylbenzyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
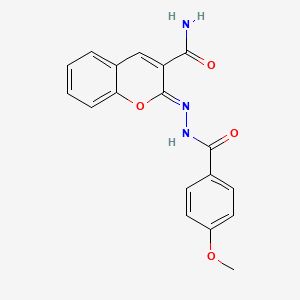
![4-methoxy-1-methyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2500340.png)
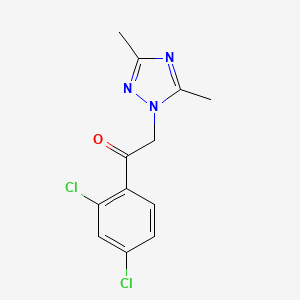
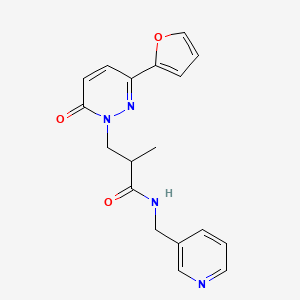
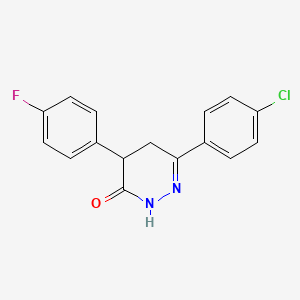
![(4-(4-(Dimethylamino)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2500345.png)
![Ethyl 2-(4-amino-5,6-dimethylthiopheno[2,3-d]pyrimidin-2-ylthio)acetate](/img/structure/B2500346.png)

![2-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N-(3,4-dichlorophenyl)-3-(dimethylamino)acrylamide](/img/structure/B2500350.png)
